Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
CAS No.:
Cat. No.: VC13529950
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O3 |
|---|---|
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,(H,11,12);1H;1H2 |
| Standard InChI Key | QONMLABJQGMYFN-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (molecular formula: ) consists of a fused imidazo[1,2-a]pyridine core with a carboxylic acid group at position 2 and a hydrochloride salt in hydrated form. The imidazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8), creating a planar bicyclic system. The hydrochloride salt formation protonates the pyridine nitrogen, while the hydrate component stabilizes the crystal lattice through hydrogen bonding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | imidazo[1,2-a]pyridine-2-carboxylic acid; hydrate; hydrochloride |
| InChIKey | QONMLABJQGMYFN-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl group () and N–H stretches () from the imidazole ring. Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the pyridine ring protons resonate downfield (), while the imidazole protons appear near .
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Formation of Imidazo[1,2-a]pyridine-2-carboxylic Acid: 2-Aminopyridine reacts with α-haloketones (e.g., chloroacetone) in a basic medium, followed by oxidation to introduce the carboxylic acid group.
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Salt Formation: The free acid is treated with hydrochloric acid in aqueous solution, yielding the hydrochloride hydrate upon crystallization .
Industrial Production
Scalable methods employ continuous flow reactors to optimize reaction kinetics and purity. Microreactor technology minimizes byproducts, achieving yields exceeding 85% . Post-synthesis, spray drying ensures consistent hydrate formation, with water content tightly controlled (9.5–11.0%) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents:
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Water: at 25°C
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Ethanol: at 25°C
The hydrate form enhances stability, with a decomposition temperature of versus for the anhydrous form .
Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system (space group ) with unit cell parameters , and . Hydrogen bonds between water molecules and chloride ions stabilize the lattice.
Biological Activities and Pharmaceutical Applications
Drug Development
The compound serves as a precursor for prodrugs. Esterification of the carboxylic acid group improves blood-brain barrier penetration, enabling central nervous system drug delivery .
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